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Compound of Interest

Tert-butyl 4-cyanopiperazine-1-
Compound Name:
carboxylate

Cat. No.: B168798

An In-depth Technical Guide to the Physical Properties of Tert-butyl 4-cyanopiperazine-1-
carboxylate

Abstract

Tert-butyl 4-cyanopiperazine-1-carboxylate is a pivotal intermediate in contemporary
medicinal chemistry and drug development. Its unique structure, featuring a Boc-protected
piperazine ring functionalized with a cyano group, makes it a versatile building block for
synthesizing complex molecules, particularly in the development of targeted therapeutics.[1]
This guide provides a comprehensive examination of its core physical properties, analytical
characterization methods, and essential handling protocols. The information presented is
intended for researchers, scientists, and drug development professionals who require a deep
understanding of this compound for successful application in synthesis and process
development.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical intermediate is to confirm its identity and
fundamental properties. These parameters are critical for stoichiometric calculations, reaction
setup, and regulatory documentation.

Table 1: Core Chemical Identifiers
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Property Value Source
tert-butyl 4-
IUPAC Name cyanopiperazine-1- [2]

carboxylate

CAS Number 113534-02-4 [21[3]
Molecular Formula C10H17N302 [2][4]
Molecular Weight 211.26 g/mol [2]
Canonical SMILES ce(©) [2]

(C)OC(=0)N1CCN(CC1)C#N

| INChiKey | GDPSCFYDXPEIEE-UHFFFAOYSA-N |[2] |

The tert-butoxycarbonyl (Boc) protecting group is a key feature, providing stability under
various conditions while allowing for facile deprotection under acidic conditions. This strategic
protection is essential for sequential chemical modifications at other sites of a target molecule.

Physicochemical Characteristics

The physical state, solubility, and thermal properties of a compound dictate its handling,
purification, and reaction conditions.

Table 2: Physicochemical Data | Property | Value | Significance in Application | | :--- | :--- | :--- | |
Appearance | Solid |[1] | Facilitates accurate weighing and handling. | | Melting Point | Data not
consistently available in public sources. Requires experimental determination (See Protocol 1).
| A sharp melting point is a primary indicator of purity. | | Boiling Point | Data not available; likely
to decompose upon heating at atmospheric pressure. | Not a relevant parameter for non-
distillable solids. | | Solubility | Expected to be soluble in common organic solvents like
dichloromethane, chloroform, and ethyl acetate; poorly soluble in water.[5] | Critical for
selecting appropriate reaction and purification solvents (e.g., for chromatography). |

Expert Insight: The poor aqueous solubility is typical for Boc-protected amines of this molecular
weight. Solubility in organic solvents is driven by the large, nonpolar tert-butyl group and the
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overall organic structure. This characteristic is advantageous for extractive workups to remove
inorganic impurities.

Spectroscopic and Analytical Profile

Unambiguous structural confirmation is paramount. The following spectroscopic data are
characteristic of Tert-butyl 4-cyanopiperazine-1-carboxylate and serve as a reference for
quality control.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

Table 3: Predicted Mass Spectrometry Adducts

Adduct m/z (Predicted)
[M+H]* 212.13936
[M+Na]* 234.12130
[M+K]* 250.09524
[M+NHa]* 229.16590

Data sourced from predicted values, useful for configuring mass spectrometer acquisition
methods.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

e IH NMR: The spectrum is expected to show a large singlet around 1.4-1.5 ppm
corresponding to the nine equivalent protons of the tert-butyl group. Signals for the
piperazine ring protons would appear as multiplets in the 3.0-4.0 ppm region. The specific
chemical shifts and coupling patterns are sensitive to the solvent used.

e 13C NMR: Key expected signals include the carbonyl carbon of the Boc group (~154 ppm),
the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl
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group (~28 ppm), and carbons of the piperazine ring. The nitrile carbon (C=N) would appear
around 118-120 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

e C=N stretch: A sharp, medium-intensity peak is expected around 2240 cm~1, characteristic of

a nitrile group.

e C=0 stretch: A strong absorption band around 1680-1700 cm~! is characteristic of the
carbamate carbonyl group.

e C-H stretch: Bands around 2850-3000 cm~* correspond to the aliphatic C-H bonds.

Experimental Protocols for Property Determination

To ensure the quality and consistency of Tert-butyl 4-cyanopiperazine-1-carboxylate, a
series of validated analytical protocols must be employed.

Workflow for Identity and Purity Confirmation

The following workflow represents a standard, self-validating system for the characterization of

a new batch of the compound.
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Caption: Standard workflow for identity and purity confirmation.

Protocol 1: Melting Point Determination via Differential
Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible melting point, which is a critical
indicator of purity. It requires a minimal sample amount and provides thermodynamic data.
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Methodology:
Calibration: Calibrate the DSC instrument using an indium standard (Tm = 156.6 °C).

Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.
Crimp the pan to enclose the sample. Prepare an empty, crimped pan to serve as a
reference.

Instrument Setup: Place the sample and reference pans into the DSC cell.
Thermal Program:
o Equilibrate the sample at 25 °C.

o Ramp the temperature from 25 °C to a temperature at least 20 °C above the expected
melting point at a rate of 10 °C/min.

o Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

Data Analysis: The melting point is determined as the onset temperature of the melting
endotherm. A sharp peak indicates high purity.

Protocol 2: Semi-Quantitative Solubility Assessment

Rationale: Understanding solubility in various solvents is crucial for designing reaction,
extraction, and crystallization procedures. This protocol provides a reliable method for
estimation.

Methodology:

» Solvent Selection: Choose a range of solvents relevant to potential applications (e.g., Water,
Ethanol, Dichloromethane, Ethyl Acetate, Hexanes).

e Sample Preparation: Add an excess amount of the compound (e.g., ~50 mg) to a known
volume of solvent (e.g., 1 mL) in a sealed vial.

o Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure
the solution reaches saturation.
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o Separation: Centrifuge the vials to pellet the excess, undissolved solid.

e Analysis: Carefully take a known volume of the supernatant and dilute it with a suitable
solvent for analysis by a calibrated HPLC-UV method.

o Calculation: Determine the concentration of the compound in the supernatant by comparing
its peak area to a calibration curve. This concentration represents the solubility in mg/mL.

Safety, Handling, and Storage
Adherence to safety protocols is hon-negotiable when working with chemical intermediates.

GHS Hazard Information: While a specific GHS classification for this exact compound is not
universally published, related structures exhibit the following hazards, which should be
assumed in its absence:

o Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[6][7]
 Skin Irritation (Category 2), H315: Causes skin irritation.[7]

» Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[6][7]

Handling Recommendations

» Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]

[9]

» Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab
coat, and chemical safety goggles or a face shield.[7][8]

e Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the
laboratory. Wash hands thoroughly after handling.[7][8]

Storage Guidelines

» Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

e Incompatibilities: Keep away from strong oxidizing agents and strong acids.[9]
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Conclusion

Tert-butyl 4-cyanopiperazine-1-carboxylate is a well-defined chemical entity with distinct
physical properties that enable its use as a strategic building block in pharmaceutical synthesis.
Its solid form, solubility in organic solvents, and characteristic spectroscopic profile provide a
clear basis for its identification and quality control. By following the standardized analytical
protocols and safety guidelines detailed in this guide, researchers can confidently and safely
leverage this valuable compound in their drug discovery and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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